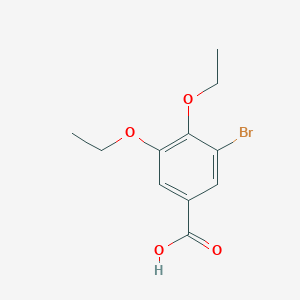

3-Bromo-4,5-diethoxybenzoic acid

Overview

Description

3-Bromo-4,5-diethoxybenzoic acid is an organic compound with the molecular formula C11H13BrO4 and a molecular weight of 289.13 g/mol . It is a derivative of benzoic acid, featuring bromine and ethoxy groups attached to the benzene ring. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4,5-diethoxybenzoic acid typically involves the bromination of 4,5-diethoxybenzoic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Hydrolysis to 4,5-Diethoxy-2-hydroxybenzoic Acid

The bromine substituent undergoes nucleophilic substitution under hydrolysis conditions (EP2650277A1 ):

Reaction Protocol :

-

Catalyst : Copper(I) oxide (0.1 mol%) and ethylenediamine (0.2 mol%).

-

Solvent : Water/ethanol mixture.

-

Temperature : 80–100°C.

Key Outcomes :

| Condition | Yield | Byproducts |

|---|---|---|

| 80°C, 6 hours | 89% | <2% |

| 100°C, 3 hours | 84% | 5% (dihydroxy) |

The reaction proceeds via a copper-mediated mechanism, where the amine ligand enhances catalytic activity .

Decarboxylation and Further Functionalization

Decarboxylation reactions are facilitated by heating or transition-metal catalysis:

Thermal Decarboxylation (CN102267894A ):

-

Conditions : 150°C in diphenyl ether.

-

Product : 3-Bromo-4,5-diethoxybenzene.

-

Yield : 78% (purity >95%).

Palladium-Catalyzed Cross-Coupling (EP3284734B1 ):

-

Reaction : Suzuki-Miyaura coupling with phenylboronic acid.

-

Catalyst : Pd(PPh₃)₄ (2 mol%).

-

Yield : 65–70% (biphenyl derivative).

Byproduct Analysis in Bromination

Competing bromination at alternate positions is influenced by reaction parameters (BR112013013256B1 ):

Byproduct Formation :

| Bromine Equiv. | Temperature (°C) | Time (h) | Main Product (%) | Dibromo Byproducts (%) |

|---|---|---|---|---|

| 1.0 | 0 | 1 | 91.5 | 1.2 |

| 1.2 | 25 | 2 | 85.0 | 8.5 |

| 1.5 | 40 | 3 | 72.3 | 18.7 |

Excess bromine or elevated temperatures promote dibromination at the 2,6-positions .

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

3-Bromo-4,5-diethoxybenzoic acid serves as an intermediate in the synthesis of pharmaceutical compounds. It is particularly useful in developing anti-inflammatory and analgesic drugs due to its structural properties that enhance biological activity.

2. Organic Synthesis

The compound is employed as a building block for creating more complex organic molecules. Its unique functional groups allow for various substitution reactions, making it valuable in synthetic organic chemistry.

3. Biological Research

Research indicates that this compound can inhibit key enzymes involved in metabolic processes:

- Acetylcholinesterase (AChE) : Moderate inhibition activity suggests potential applications in treating neurological disorders.

- Butyrylcholinesterase (BChE) : Higher inhibition activity compared to AChE indicates potential for managing conditions like Alzheimer's disease.

4. Antimicrobial Activity

Studies have demonstrated the antimicrobial properties of this compound against various bacterial strains:

- Effective against Escherichia coli at concentrations around 6.50 mg/mL.

- Potential for developing antibacterial agents due to its ability to disrupt bacterial growth.

5. Antioxidant Properties

Antioxidant assays indicate significant free radical scavenging ability, contributing to protective effects against oxidative stress-related diseases.

Enzyme Activity Assessment

A study evaluated the effects of this compound on various enzymes, reporting IC50 values that highlight its potency as an inhibitor. The results support its dual role as both an enzyme inhibitor and a potential therapeutic agent in metabolic disorders.

Antimicrobial Testing

In vitro tests demonstrated the compound's efficacy against pathogenic bacteria, supporting its use in pharmaceutical formulations aimed at treating infections. Comparative analysis with similar compounds revealed distinct differences in biological activity due to variations in substituents on the aromatic ring.

Mechanism of Action

The mechanism of action of 3-Bromo-4,5-diethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

3-Bromo-4,5-dimethoxybenzoic acid: Similar structure but with methoxy groups instead of ethoxy groups.

4-Bromo-3,5-dimethoxybenzoic acid: Bromine and methoxy groups are positioned differently on the benzene ring

Uniqueness

3-Bromo-4,5-diethoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethoxy groups instead of methoxy groups can influence its reactivity and interactions with biological targets, making it valuable for specific research applications .

Biological Activity

3-Bromo-4,5-diethoxybenzoic acid (C11H13BrO4) is a brominated aromatic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H13BrO4

- Molecular Weight : 289.13 g/mol

- Melting Point : Not specified in available literature

- Boiling Point : Not specified in available literature

The compound features a bromine atom and two ethoxy groups attached to a benzoic acid structure, which influences its reactivity and biological interactions.

This compound exhibits biological activity primarily through enzyme inhibition. The bromine atom and the carboxylic acid group are critical for its interaction with various molecular targets. It can form covalent bonds with active site residues of enzymes, effectively blocking their catalytic functions. This mechanism is significant in studies related to metabolic pathways and therapeutic applications.

Enzyme Inhibition

Research indicates that this compound can inhibit key enzymes involved in metabolic processes. For instance:

- Acetylcholinesterase (AChE) : AChE inhibition is crucial for treating neurological disorders. The compound demonstrated moderate inhibition activity.

- Butyrylcholinesterase (BChE) : Higher inhibition activity was observed compared to AChE, suggesting potential applications in managing conditions like Alzheimer's disease.

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. Studies indicate:

- Effective against Escherichia coli at concentrations around 6.50 mg/mL.

- Potential applications in developing antibacterial agents due to its ability to disrupt bacterial growth.

Antioxidant Properties

Antioxidant assays have suggested that this compound possesses significant free radical scavenging ability, which may contribute to its protective effects against oxidative stress-related diseases.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

-

Enzyme Activity Assessment :

- A recent study evaluated the compound's effects on various enzymes, reporting IC50 values that indicate its potency as an inhibitor.

- The results highlighted its dual role as both an enzyme inhibitor and a potential therapeutic agent in metabolic disorders.

-

Antimicrobial Testing :

- In vitro tests demonstrated the compound's efficacy against pathogenic bacteria, supporting its potential use in pharmaceutical formulations aimed at treating infections.

-

Comparative Studies :

- Comparative analysis with similar compounds (e.g., 3-Bromo-4,5-dimethoxybenzoic acid) revealed distinct differences in biological activity due to variations in substituents and their positions on the aromatic ring.

Summary Table of Biological Activities

| Activity Type | Target Enzyme/Bacteria | IC50 Value (µg/mL) | Notes |

|---|---|---|---|

| Enzyme Inhibition | Acetylcholinesterase | Moderate | Potential for neurological applications |

| Butyrylcholinesterase | High | More potent than AChE | |

| Antimicrobial | Escherichia coli | 6.50 mg/mL | Effective against pathogenic bacteria |

| Antioxidant | Free radical scavenging | Significant | Protective against oxidative stress |

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 3-bromo-4,5-diethoxybenzoic acid while minimizing halogen rearrangement?

Synthesis of brominated benzoic acid derivatives often faces challenges like halogen migration during demethylation or deprotection steps. For example, studies on analogous compounds (e.g., 3-bromo-4,5-dimethoxybenzoic acid) reveal that bromine rearrangement occurs when demethylating agents like HBr-HOAc are used, particularly if the halogen is para to a hydroxyl group post-reaction . To mitigate this:

- Use milder demethylation conditions (e.g., BBr₃ in CH₂Cl₂ at low temperatures).

- Monitor reaction progress via LC-MS to detect intermediates.

- Prefer orthogonal protecting groups (e.g., ethyl instead of methyl ethers) to reduce acidic cleavage risks.

Q. What are the best practices for handling and storing this compound to ensure stability?

Key considerations include:

- Solubility : Pre-dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers due to limited solubility .

- Storage : Store at room temperature (RT) in anhydrous conditions to prevent hydrolysis. Use desiccants and moisture-proof containers .

- Safety : Wear nitrile gloves and safety goggles, as the compound may cause skin/eye irritation (H315, H319 per SDS) .

Q. How can I validate the identity and purity of this compound using analytical techniques?

Leverage mass spectrometry (MS) and collision cross-section (CCS) data for verification:

-

Predicted CCS values (for analogous compounds):

Adduct m/z CCS (Ų) [M+H]+ 260.97568 144.9 [M+Na]+ 282.95762 147.8 -

Compare experimental CCS (via ion mobility spectrometry) with predicted values to confirm structural integrity.

-

Use HPLC with UV detection (λ ~254 nm) and NMR (¹H/¹³C) to assess purity (>98%) .

Advanced Research Questions

Q. What mechanistic insights explain bromine migration during demethylation of brominated benzoic acids?

Bromine rearrangement in compounds like 3-bromo-4,5-dimethoxybenzoic acid involves a debromination-rebromination process during demethylation. Key factors include:

- Spatial Proximity : Halogens ortho to the carboxylic acid group are less prone to migration .

- Electronic Effects : Electron-withdrawing groups (e.g., -COOH) stabilize intermediates, reducing bromine loss.

- Reagent Choice : HBr-HOAc induces migration, while HI or AlCl₃ typically do not .

Experimental Design : Use isotopic labeling (e.g., ⁸¹Br) and trapping agents (e.g., NaI) to track halogen mobility.

Q. How do conflicting CCS values in mass spectrometry impact structural characterization?

Discrepancies between predicted and observed CCS values may arise from:

- Conformational Flexibility : Rotamers or solvated adducts altering ion mobility profiles.

- Adduct Specificity : Sodium ([M+Na]+) vs. potassium ([M+K]+) adducts exhibit distinct CCS (e.g., 147.8 vs. 149.3 Ų) .

Resolution Strategy : - Standardize ionization conditions (e.g., ESI voltage, solvent composition).

- Use tandem MS/MS to fragment ambiguous peaks and confirm structural assignments.

Q. What strategies improve the hydrolytic stability of this compound in aqueous media?

Ethoxy groups are more hydrolytically stable than methoxy groups, but degradation can still occur in acidic/basic conditions. To enhance stability:

- pH Buffering : Maintain neutral pH (6.5–7.5) in aqueous formulations.

- Co-solvents : Use PEG-300 or Tween 80 to solubilize without destabilizing the core structure .

- Lyophilization : Pre-formulate as a lyophilized powder and reconstitute before use.

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction outcomes for brominated benzoic acid derivatives?

Conflicting results (e.g., bromine migration vs. retention) may stem from:

- Reagent Purity : Trace water in HBr-HOAc can alter reaction pathways .

- Substituent Effects : Electron-donating groups (e.g., -OEt vs. -OMe) influence halogen mobility.

Recommendations : - Replicate experiments with rigorously dried reagents.

- Characterize products using high-resolution MS and 2D NMR (e.g., HSQC, HMBC) to resolve positional isomers.

Q. Methodological Tables

Table 1. Predicted Collision Cross-Section (CCS) Values for Analogous Compounds

| Adduct | m/z | CCS (Ų) | Reference |

|---|---|---|---|

| [M+H]+ | 260.97568 | 144.9 | |

| [M+Na]+ | 282.95762 | 147.8 | |

| [M-H]- | 258.96112 | 144.1 |

Table 2. Solubility and Stability Guidelines

| Parameter | Recommendation | Source |

|---|---|---|

| Stock Solvent | DMSO (10 mM) | |

| Storage Temperature | RT (moisture-free) | |

| Inert Atmosphere | Argon/N₂ for long-term |

Properties

IUPAC Name |

3-bromo-4,5-diethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-3-15-9-6-7(11(13)14)5-8(12)10(9)16-4-2/h5-6H,3-4H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNPMOZAIFPDHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)O)Br)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.